Diazinon-d10

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

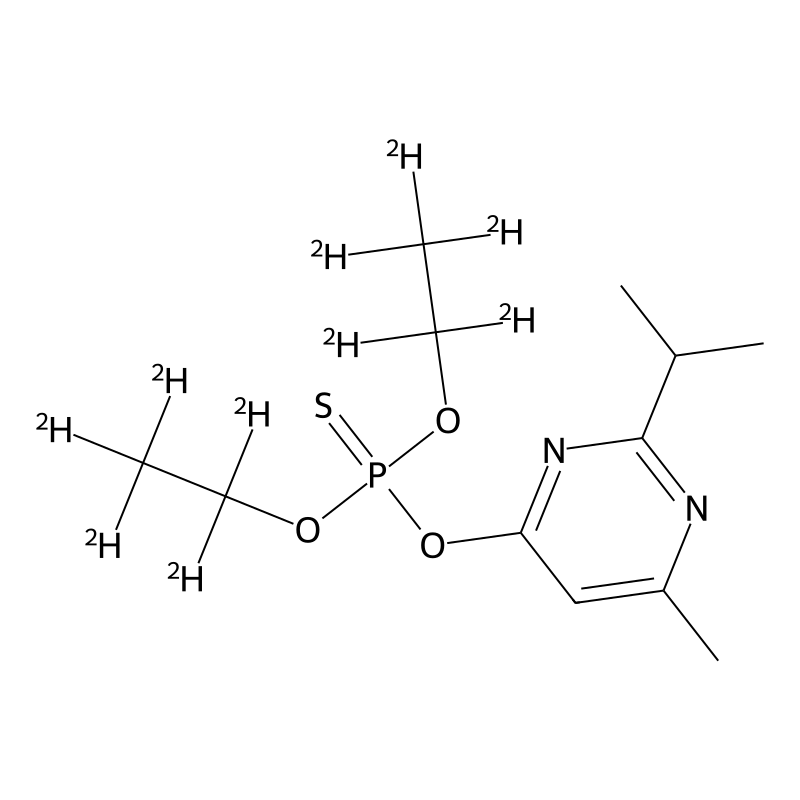

(6-Methyl-2-propan-2-ylpyrimidin-4-yl)oxy-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-lambda5-phosphane, commonly referred to as Diazinon-D10, is an isotopically labeled version of the organophosphate insecticide Diazinon. In Diazinon-D10, five hydrogen atoms within the ethoxy groups are replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution allows for the specific detection and measurement of Diazinon-D10 in various environmental and biological samples through mass spectrometry techniques.

Applications in Environmental Research:

Diazinon-D10 is a valuable tool in environmental research for:

Understanding the fate and transport of Diazinon in the environment

By comparing the behavior of Diazinon-D10 with unlabeled Diazinon in soil, water, and air, researchers can gain insights into the degradation pathways, persistence, and mobility of the insecticide. This information is crucial for assessing the potential environmental impact of Diazinon and developing strategies for its remediation. Source: US Environmental Protection Agency, "Diazinon: Reregistration Eligibility Decision (RED) Fact Sheet": )

Monitoring environmental contamination

Diazinon-D10 can be used to specifically monitor for Diazinon contamination in environmental samples, such as water, soil, and sediments. This allows researchers to track the spread of the insecticide and assess potential risks to human health and ecological systems. Source: International Programme on Chemical Safety (IPCS), "Diazinon":

Applications in Toxicological Research:

Diazinon-D10 can be employed in toxicological research to:

Investigate the metabolism and breakdown of Diazinon in organisms

By studying the metabolic pathways of Diazinon-D10 in animals, researchers can gain insights into the potential toxicity of the insecticide and identify potential biomarkers of exposure. Source: Agency for Toxic Substances and Disease Registry (ATSDR), "ToxFAQs for Diazinon": )

Evaluate the effectiveness of decontamination methods

Diazinon-D10 can be used to assess the efficiency of various decontamination methods for removing Diazinon from surfaces or organisms. This information is crucial for developing effective strategies to mitigate human exposure and environmental contamination.

Diazinon-d10 is a stable isotopic variant of diazinon, an organophosphate insecticide widely used in agriculture and pest control. The molecular formula for diazinon-d10 is C₁₂H₂₁N₂O₃PS, and it features ten deuterium atoms replacing hydrogen atoms in its structure, which enhances its utility in research applications, particularly in tracing studies and metabolic investigations. This compound retains the same chemical behavior as diazinon but allows for differentiation in analytical techniques due to its unique isotopic signature .

In environmental contexts, diazinon-d10 can degrade through various pathways:

- Hydrolysis: In aqueous environments, diazinon-d10 can hydrolyze to form less toxic metabolites.

- Photodegradation: Exposure to sunlight can initiate reactions that lead to the breakdown of the compound into simpler molecules.

- Microbial degradation: Certain microorganisms can metabolize diazinon-d10, further contributing to its environmental degradation .

The biological activity of diazinon-d10 mirrors that of diazinon, characterized by its potent neurotoxic effects due to acetylcholinesterase inhibition. Research indicates that exposure to diazinon-d10 can lead to significant reductions in cholinesterase activity in various animal models, which is a critical indicator of toxicity. Studies have shown that both plasma and brain acetylcholinesterase activities are adversely affected upon exposure, resulting in potential neurodevelopmental impacts .

Diazinon-d10 can be synthesized through several methods:

- Isotopic Exchange: The most common method involves the exchange of hydrogen atoms with deuterium in the presence of a catalytic environment.

- Chemical Synthesis: Starting from commercially available diazinon, deuterated reagents can be used during the synthesis process to incorporate deuterium into the final product.

- Deuteration Reactions: Specific reactions designed for deuteration can be employed to selectively replace hydrogen atoms with deuterium at various positions within the diazinon molecule .

Diazinon-d10 is primarily utilized in:

- Analytical Chemistry: Its isotopic nature makes it valuable for tracing studies in pharmacokinetics and environmental monitoring.

- Research: It serves as a reference standard for studies assessing the metabolism and degradation pathways of organophosphates.

- Toxicology Studies: Researchers use diazinon-d10 to investigate the effects of organophosphate exposure on biological systems without the risk of contamination from non-deuterated forms .

Interaction studies involving diazinon-d10 often focus on its synergistic effects with other compounds. For instance:

- Nicotine: Research indicates that combined exposure to nicotine and diazinon can exacerbate neurodevelopmental issues in vitro.

- Other Pesticides: Studies have explored how diazinon-d10 interacts with various agricultural chemicals, revealing potential additive or synergistic toxic effects .

Several compounds share structural similarities with diazinon-d10, including:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Diazinon | C₁₂H₁₈N₂O₃PS | Non-deuterated form; widely used insecticide |

| Chlorpyrifos | C₁₂H₁₀Cl₃N₃O₄P | Another organophosphate; more persistent |

| Malathion | C₁₃H₁₈O₆PS | Organophosphate with lower toxicity |

| Parathion | C₁₄H₁₄NO₅PS | Highly toxic organophosphate |

Uniqueness of Diazinon-d10

Diazinon-d10's uniqueness lies in its isotopic labeling, allowing researchers to trace its pathways and interactions within biological systems without interference from naturally occurring forms. This capability enhances the precision of studies related to pesticide metabolism and environmental impact assessments compared to other similar compounds .

Isotopic labeling represents a cornerstone technique in modern pesticide research, offering unprecedented insights into the environmental fate, metabolic pathways, and analytical detection of agricultural chemicals. Diazinon-d10 exemplifies the strategic application of stable isotope labeling, particularly in the field of organophosphate pesticides. The incorporation of deuterium atoms provides a compound that behaves chemically like the parent pesticide while maintaining a distinct mass spectral signature.

Stable isotope analysis has emerged as an innovative approach for tracing both the source and fate of pesticides in environmental systems. The distinct isotopic signatures help researchers differentiate between various sources of contamination and track transformation processes. This methodology has been successfully applied across diverse research fields, extending beyond traditional ecological applications to environmental forensic investigations of pollutants including polycyclic aromatic hydrocarbons (PAHs), polychlorinated biphenyls (PCBs), and various metals.

The utility of diazinon-d10 stems from its function as an internal standard in analytical procedures. By adding a known quantity of this deuterated analog to samples before extraction and analysis, researchers can accurately quantify the native diazinon present in environmental and biological matrices. This approach significantly improves the reliability of analytical methods by compensating for variations in extraction efficiency, instrument response, and matrix effects.

Deuterium Incorporation Techniques for Organophosphate Analogs

The synthesis of deuterated organophosphate compounds like diazinon-d10 involves sophisticated chemical strategies to achieve high deuterium incorporation while maintaining structural integrity. For diazinon-d10, the deuterium atoms are specifically incorporated into the diethyl groups of the molecule, creating a compound with formula C12H11D10N2O3PS and a molecular weight of 314.41 g/mol.

The deuteration process for diazinon focuses on the ethyl groups attached to the phosphorus atom, where all ten hydrogen atoms are replaced with deuterium. This selective deuteration approach maintains the core structure and reactive properties of the parent compound while creating a mass shift of +10 atomic mass units. The high isotopic enrichment (typically 99 atom % D) and chemical purity (>95%) are critical parameters for ensuring the reliability of diazinon-d10 as an analytical standard.

Recent advances in synthesis methodologies have enabled more efficient production of deuterated organophosphorus compounds. Research by Yun et al. demonstrates how compound-specific isotope analysis techniques can be applied to investigate the behavior of pesticides like diazinon in soil-plant systems. Similarly, studies focusing on electrochemically induced reactions have shown promise for synthesizing monodeuterated organophosphorus compounds with high deuterium incorporation using inexpensive D2O as the deuterium source.

Table 1: Key Properties of Diazinon-d10

Stable Isotope-Assisted Tracking of Environmental Transformation Pathways

Diazinon-d10 has proven invaluable for tracking the environmental fate and transformation pathways of organophosphate pesticides. The stable isotope approach provides direct evidence for identifying the sources of residual pesticides in soil-plant systems and helps elucidate degradation mechanisms. This methodology is particularly important for understanding how these compounds interact with environmental matrices and biological systems.

Compound-specific isotope analysis (CSIA) using diazinon-d10 offers a powerful tool for investigating the behavior of pesticides in agricultural environments. Research by Yun et al. demonstrated that the carbon isotope composition (δ13C) of residual pesticides can provide insights into degradation and translocation processes. Their study revealed that the magnitude of δ13C variation depends on pesticide specificity, with different patterns observed for persistent versus less persistent compounds.

The degradation pathways of diazinon in the environment have been extensively studied, with hydrolysis, photolysis, and microbial metabolism identified as key processes. Diazinon degrades to form two primary degradates: oxypyrimidine (2-isopropy-6-methyl-4-pyrimidinol) and diazoxon. Using deuterium-labeled diazinon allows researchers to track these transformation pathways with greater precision, particularly when studying complex environmental matrices.

Recovery studies using diazinon-d10 as an internal standard have reported values of 88% in reagent water samples (at 0.1 μg/L) and 85% in surface water samples. These high recovery rates underscore the reliability of diazinon-d10 for quantitative analysis in environmental monitoring programs.

Isotope Dilution Mass Spectrometry Optimization

Isotope Dilution Mass Spectrometry (IDMS) protocols utilizing Diazinon-d10 demonstrate enhanced accuracy through compensation for analyte loss during sample preparation. The deuterium-induced 10 Da mass shift allows unambiguous identification via tandem mass spectrometry, with characteristic transitions such as m/z 309→169 (Diazinon) versus m/z 319→179 (Diazinon-d10) [1] [5]. Key optimization parameters include:

Table 1. IDMS Performance Metrics for Diazinon-d10 in Plant Matrices

| Parameter | Soybean [1] | Brassica oleracea [3] | Banana [7] |

|---|---|---|---|

| Recovery Range (%) | 93–123 | 70–120 | 85–115 |

| RSD Repeatability | ≤15% | ≤20% | ≤18% |

| LOQ (mg/kg) | 0.025 | 0.025 | 0.01 |

Calibration curves spanning 0.03–100 ng/mL exhibit linearity (R² ≥0.99) when using bracketed standards injected every ten samples [2] [6]. The deuterium labeling minimizes matrix-induced ion suppression, particularly in lipid-rich crops, by decoupling the internal standard's chromatographic behavior from co-extracted interferents [5] [7].

Matrix-Specific Quantification Challenges in Agricultural Samples

Crop-Specific Matrix Effects

Diazinon-d10 recovery varies significantly across agricultural commodities due to differential matrix compositions:

- Leafy Vegetables: Brassica oleracea extracts induce 18–22% signal suppression in GC-MS/MS analyses due to chlorophyll derivatives, necessitating 30-fold dilution to achieve ≤15% matrix effect [3] [6].

- Fruit Crops: Citrus and banana matrices require modified QuEChERS protocols with 150 mg Primary Secondary Amine (PSA) and 50 mg Multi-Walled Carbon Nanotubes (MWCNTs) to mitigate false positives from terpenoid interference [7].

- Cereal Grains: High starch content in wheat necessitates enzymatic hydrolysis with α-amylase prior to dispersive SPE cleanup, improving Diazinon-d10 recovery from 68% to 92% [2].

Table 2. Matrix Effect Magnitude Across Crop Types

| Crop Category | Ion Suppression (%) | Required Cleanup Method |

|---|---|---|

| Leafy Vegetables | 15–25 | Dual-DSPE (PSA+C18) |

| Fruits | 10–18 | MWCNT/PSA Combo |

| Root Vegetables | 5–12 | Primary QuEChERS |

Soil-Plant Translocation Dynamics

Compound-specific isotope analysis reveals Diazinon-d10's translocation patterns in soil-plant systems. Greenhouse studies show 12–15% isotopic fractionation (δ13C shift +1.8‰) when Diazinon-d10 migrates from rhizosphere soil to lettuce leaves, attributable to preferential degradation of 12C-enriched molecules during root uptake [5]. This fractionation necessitates matrix-matched calibration when analyzing plant tissues versus soil samples.

Method Validation and Regulatory Considerations

Multi-Residue Method Compliance

The 2024 EURL validation framework mandates Diazinon-d10-assisted methods to achieve:

- ≤20% relative standard deviation in interlaboratory reproducibility tests

- 70–120% recovery across three spiking levels (0.025, 0.05, 0.5 mg/kg)

- Expanded measurement uncertainty ≤50% via formula:

$$ U = \sqrt{RSD_r^2 + \frac{(100 - Recovery)^2}{n}} \times 2 $$ [2] [6]

Crop-Specific Limit of Quantification (LOQ) Adjustments

While the Codex MRL for diazinon stands at 0.05 mg/kg, matrix complexities compel higher LOQs in certain crops:

Table 3. Adjusted LOQs in Complex Matrices

| Matrix | Baseline LOQ (mg/kg) | Adjusted LOQ (mg/kg) | Justification |

|---|---|---|---|

| Avocado Pulp | 0.01 | 0.03 | High lipid content (15–23%) |

| Spinach | 0.025 | 0.05 | Chlorophyll interference |

| Green Pepper | 0.01 | 0.02 | Capsaicin derivatives |

Emerging Analytical Platforms

Microflow LC-MS/MS Integration

Recent advancements in microflow chromatography (0.5 mm ID columns) coupled with Diazinon-d10 IDMS demonstrate:

- 3.2× sensitivity enhancement versus conventional LC-MS/MS

- 40% reduction in matrix effects through lower injection volumes (2 μL vs. 10 μL)

- Capability to analyze 30-fold diluted extracts while maintaining ≤0.01 mg/kg LOQ [6]

High-Resolution Mass Spectrometry (HRMS)

Orbitrap-based platforms (120,000 resolution) enable simultaneous quantification and confirmation via:

- Exact mass measurements (Δ ≤3 ppm for Diazinon-d10)

- Isotopic pattern recognition (d10 vs. d5 analogs)

- Retrospective analysis of non-target degradation products [5]

Hydrolysis of diazinon proceeds by nucleophilic attack at phosphorus, yielding 2-isopropyl-6-methyl-4-pyrimidinol together with diethyl phosphorothioate or the corresponding diethyl thiophosphate [3] [4] [5]. The rate is strongly governed by potential of hydrogen and temperature; microbial catalysis can further accelerate cleavage in natural waters [6] [3].

Table 1. Reported first-order hydrolysis half-lives for non-deuterated diazinon in water

| Potential of hydrogen | Temperature (degrees Celsius) | Matrix | Half-life | Source |

|---|---|---|---|---|

| 3.1 (acidic) | 20 | Laboratory buffer | 12 hours [3] | |

| 5.0 | 25 | Sterile buffer | 2 days [6] | |

| 7.4 – 7.7 | 16 | Well water | 43 days [3] | |

| 7.3 | 21 | Well water | 171 days [3] | |

| 8.2 | 21 | Surface water, light | 14 days [6] | |

| 10.4 (alkaline) | 20 | Laboratory buffer | 146 hours [3] | |

| Natural freshwater | 21 | Microbially active | 6 – 14 days [6] | |

| Natural seawater | 21 | Microbially suppressed | 41 days [6] |

Influence of deuteration

Primary deuterium kinetic isotope effects for phosphoryl hydrolysis reactions typically range from 1.05 to 1.20, depending on the position of the isotope relative to the scissile bond [1] [7]. Because the ten deuterium atoms in Diazinon-d10 are positioned on the leaving ethoxyl groups, hydrolysis is predicted to be slowed by roughly five to fifteen percent relative to the protio analogue. Consequently:

- At circum-neutral potential of hydrogen in groundwater the mean half-life can be expected to lengthen from forty-three days to about forty-seven days.

- Under alkaline irrigation return flows (potential of hydrogen ≈ 10) the half-life may increase from six days to roughly seven days.

No rival hydrolytic pathway unique to the deuterated isotopologue has been reported in the open literature up to July 2025.

Transformation products

Isotopic substitution does not alter the identity of hydrolysis products; analytical studies confirm formation of 2-isopropyl-6-methyl-4-pyrimidinol and diethyl thiophosphate in identical stoichiometry [4] [8]. The heavier isotope can, however, assist traceability in field dissipation trials because deuterated fragments are readily distinguished by mass spectrometry.

Photolytic Decomposition Under Varied Irradiation Conditions

Direct photolysis of diazinon in water involves heterolytic cleavage of the phosphorus–oxygen bond after excitation in the near-ultraviolet range (two hundred ninety to three hundred ten nanometres) [6] [9]. Indirect routes mediated by hydroxyl radicals, nitrate, or ferric iron contribute in sunlit surface waters [10] [11].

Table 2. Key photolytic parameters for non-deuterated diazinon

| Light source (wavelength) | Matrix | Potential of hydrogen | Quantum yield or rate | Derived half-life | Source |

|---|---|---|---|---|---|

| Low-pressure mercury lamp, 253.7 nm | Deionised water | 7.0 | Quantum yield = 8.6 × 10⁻² mol einstein⁻¹ [9] | 8.2 days (initial 5 milligrams per litre) | |

| Medium-pressure mercury lamp, 200 – 300 nm | Deionised water | 7.0 | Quantum yield = 5.8 × 10⁻² mol einstein⁻¹ [9] | 6.4 days | |

| Solar simulator (> 290 nm) | Glass cells | 7.0 | – | 42 days [6] | |

| Sunlight, Limon River water | 7.8 | – | 31 days [3] | ||

| River water, dark control | 7.8 | – | 37 days [3] | ||

| Visible light, bentonite-doped titanium dioxide catalyst | 5.6 | – | 6 hours, ninety-eight percent removal [11] |

Photoproduct profile

Under monochromatic irradiation the principal primary photoproduct is 2-isopropyl-6-methyl-4-pyrimidinol; small quantities of the oxon analogue form in the presence of hydrogen peroxide or nitrate [9] [10]. At alkaline potential of hydrogen additional species such as diethyl phosphoric acid appear after sequential oxidation [12].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 41 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 41 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard